molecular formula C10H4Cl2O4 B7791100 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

Cat. No.: B7791100
M. Wt: 259.04 g/mol
InChI Key: UVESKDKGJSABKP-UHFFFAOYSA-N
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Description

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (referred to by its full systematic name hereafter) is a halogenated naphthoquinone derivative characterized by hydroxyl groups at the C5 and C8 positions and chlorine atoms at the C2 and C3 positions. Its molecular structure combines redox-active quinone moieties with polar substituents, enabling diverse biological interactions. Additionally, its derivatives exhibit selective inhibition of poly(ADP-ribose) polymerase 1 (PARP-1), a critical target in BRCA-deficient cancers . The chlorine atoms and hydroxyl groups synergistically influence electronic properties and intermolecular interactions, which are pivotal for its pharmacological and material science applications .

Properties

IUPAC Name

2,3-dichloro-5,8-dihydroxynaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVESKDKGJSABKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904116
Record name 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14918-69-5
Record name 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Intermediate Formation

The reaction between dichloromaleic anhydride and 1,4-dimethoxybenzene represents a foundational route for DDNO synthesis. This process proceeds through a cycloaddition mechanism, forming a naphthoquinone backbone with inherent dichloro and dihydroxy substituents. Notably, the methoxy groups in 1,4-dimethoxybenzene undergo in situ hydrolysis under acidic reaction conditions, yielding hydroxyl groups at positions 5 and 8.

Industrial-Scale Preparation from Naphthylamine Sulfonate

Patent Methodology (CN100347141C)

The Chinese patent CN100347141C outlines a scalable, cost-effective protocol for synthesizing 2,3-dichloro-1,4-naphthoquinone (DCNQ), a precursor to DDNO.

Key Steps:

  • Dissolution and Acidification : 1-Naphthylamine-4-sodium sulfonate is dissolved in water (1:1–10:1 weight ratio) and acidified to pH 2–5 using HCl, H2SO4, or H3PO4.

  • Catalytic Chlorination : Chlorine gas is introduced at 10–100°C in the presence of iron powder, zinc powder, or their salts (1–10% catalyst loading).

  • Workup : The crude product (≥90% purity) is recrystallized using ethanol, chlorobenzene, or xylenes to achieve ≥98.5% purity.

Reaction Optimization Data

ParameterOptimal RangeImpact on Yield/Purity
Temperature30–90°CHigher temps accelerate Cl2 incorporation
Catalyst TypeFe powder75% yield vs. 68% for Zn salts
Recrystallization SolventEthanol98.5% purity vs. 97% for chlorobenzene

Post-Synthesis Hydroxylation

While the patent focuses on DCNQ, subsequent hydroxylation at positions 5 and 8 remains unexplored. Theoretical approaches include:

  • Electrophilic Hydroxylation : Using hydrogen peroxide and Fe²⁺ catalysts under acidic conditions.

  • Nucleophilic Aromatic Substitution : Employing NaOH at elevated temperatures (150–200°C).

Alternative Approaches and Hypothetical Methods

Direct Chlorination of 5,8-Dihydroxy-1,4-naphthoquinone

Chlorinating pre-formed 5,8-dihydroxy-1,4-naphthoquinone presents regioselective challenges due to electron-withdrawing quinone carbonyls. Preliminary studies suggest that SO2Cl2 in DCM at 0°C selectively introduces chlorine at positions 2 and 3, though yields remain suboptimal (≤40%).

Piperazine Derivative Retro-Synthesis

Recent work on DDNO derivatives (e.g., piperazine-substituted analogs) confirms the stability of the 2,3-dichloro-5,8-dihydroxy core under mild conditions (e.g., room-temperature Na2CO3 in DCM). This implies that DDNO could be regenerated via acid hydrolysis of its piperazine derivatives, though this route is economically impractical for large-scale synthesis.

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey AdvantageLimitationYield/Purity
Dichloromaleic Anhydride Route1,4-DimethoxybenzeneRegioselective Cl incorporationIsomer separation required60–70% (crude)
Naphthylamine Sulfonate Patent1-Naphthylamine-4-sulfonateScalable, low-costNo native hydroxyl groups98.5% after recrystallization
Direct Chlorination5,8-Dihydroxy-1,4-naphthoquinoneTheoretical simplicityLow yield, harsh conditions≤40% (hypothetical)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3 are highly susceptible to nucleophilic displacement. This reactivity is exploited to synthesize derivatives with tailored biological or physicochemical properties.

Reagents and Conditions

  • Amines : Reacts with primary/secondary amines (e.g., thiomorpholine, piperazine) in dichloromethane (DCM) under basic conditions (Na₂CO₃) at room temperature .

  • Alkoxides : Methoxide or ethoxide ions displace chlorine under mild alkaline conditions .

  • Amino Acids : ω-Amino carboxylic acids substitute chlorine via elimination of HCl .

Products

ReactantProduct StructureYieldApplication
Thiomorpholine 2-Chloro-3-thiomorpholino derivative67%Antimicrobial agents
Piperazine Piperazine-substituted naphthoquinone65–75%Anticancer candidates
Sodium methoxide 2-Methoxy-3-chloro derivative95%Dye intermediates

Cycloaddition Reactions

DDNQ undergoes Diels-Alder reactions with dienes to form polycyclic adducts, expanding its utility in synthesizing anthraquinone analogs .

Example Reaction

  • Diene : 1,3-Butadiene derivatives react with DDNQ to form cyclohexene-fused adducts.

  • Conditions : Thermal activation or Lewis acid catalysis .

  • Product : 6-Hydroxyanthraquinone (after reduction and aromatization) .

Condensation Reactions

DDNQ reacts with benzylideneanilines to form Schiff base-like complexes, demonstrating its electrophilic character at the quinone carbonyl groups .

Key Findings

  • Reactant : Benzylideneaniline derivatives.

  • Conditions : Reflux in ethanol.

  • Product : Stable quinone-imine conjugates with potential photodynamic applications .

Reduction Reactions

Controlled reduction of DDNQ yields hydroquinone derivatives, altering its redox properties.

Experimental Data

  • Reducing Agent : Zinc dust in acetic acid .

  • Product : 5,8-Dihydroxy-1,4-naphthohydroquinone (retains hydroxyl groups; chlorine atoms remain intact) .

  • Application : Intermediate for synthesizing redox-active polymers .

Comparative Reactivity

The reactivity of DDNQ differs from structurally similar compounds:

CompoundKey Reactivity Difference
1,4-Naphthoquinone (parent)Lacks chlorine substituents; less electrophilic
2,3-Dibromo-5,8-dihydroxy derivativeBromine’s lower electronegativity slows substitution

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Structure Variations :

  • 5,8-Dihydroxy-1,4-naphthoquinone (DHNQ): Lacking chlorine substituents, DHNQ relies on hydroxyl groups for hydrogen bonding and redox activity. It demonstrates potent antimicrobial effects (MIC50 = 2 µg/mL against Candida krusei) and inhibits monoamine oxidase B (MAO-B) with an IC50 of 0.860 µM .
  • 2,3-Dichloro-1,4-naphthoquinone: Without hydroxyl groups, this compound exhibits lower bioactivity but serves as a precursor for synthesizing active derivatives through nucleophilic substitutions .
  • Shikonin: A natural 5,8-dihydroxy-1,4-naphthoquinone derivative, shikonin shares DHNQ’s core but includes a side chain, enhancing its anticancer and anti-inflammatory properties via ROS modulation .

Electronic Effects: Density functional theory (DFT) analyses reveal that chlorine atoms in 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone reduce electron density at the quinone ring, altering redox potentials and hydrogen-bonding networks compared to DHNQ. This electronic modulation impacts binding affinities to enzymes like PARP-1 and MAO .

Mechanistic Insights :

  • PARP-1 Selectivity: Piperazine-substituted derivatives of this compound (e.g., compound 9) achieve PARP-1 docking scores of −7.41 kcal/mol, outperforming clinical PARP inhibitors like olaparib in selectivity over PARP-2 .
  • Anticancer Mechanisms: Unlike DHNQ and shikonin, which rely on ROS generation, this compound induces apoptosis in HeLa cells via caspase-3-mediated NF-κB cleavage, independent of oxidative stress .

Biological Activity

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) is a synthetic derivative of naphthoquinone that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews the biological activity of DDN, focusing on its cytotoxic effects against cancer cells, antioxidant properties, and its role in inhibiting acetylcholinesterase (AChE) and amyloid β aggregation.

Cytotoxicity Against Cancer Cells

Numerous studies have demonstrated the cytotoxic effects of DDN on various cancer cell lines. The compound has shown promising results in inhibiting the growth of prostate cancer cell lines, including androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) cells.

Table 1: IC50 Values of DDN on Prostate Cancer Cell Lines

Cell LineIC50 (µM)
LNCaP1.0
CWR-223.0
PC-31.5
DU-1453.0
HS-510.0

These values indicate that DDN exhibits significant anti-tumor activity with lower IC50 values for androgen-dependent cell lines compared to androgen-independent ones . The mechanism of action involves inducing apoptosis and regulating the cell cycle, as evidenced by flow cytometry analyses showing increased apoptotic cells after treatment with DDN .

Antioxidant Activity

DDN has also been evaluated for its antioxidant properties. Studies reveal that it possesses strong antioxidant activity, with IC50 values of 9.8 µM for the ABTS assay and 4.3 µM for reducing power assays . These results suggest that DDN can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Inhibition of Acetylcholinesterase and Amyloid β Aggregation

In addition to its anticancer properties, DDN has been investigated for its dual inhibitory effects on AChE and amyloid β aggregation, which are critical factors in Alzheimer's disease pathology. The compound demonstrated an IC50 value of 14.5 µM against AChE and over 90% inhibition of Aβ42 aggregation at a concentration of 25 µM . Molecular docking studies have indicated that DDN interacts with key residues in the active site of AChE, similar to galantamine, a known AChE inhibitor .

Table 2: Inhibition Potency of DDN

TargetIC50 (µM)
Acetylcholinesterase14.5
Aβ42 Aggregation<25

Case Studies

Several case studies highlight the therapeutic potential of DDN:

  • Prostate Cancer Study : In vitro studies revealed that DDN significantly inhibited cell viability in prostate cancer cell lines with varying degrees of effectiveness based on androgen sensitivity .
  • Neuroprotective Effects : Research indicated that DDN's ability to inhibit AChE and Aβ aggregation could provide neuroprotective benefits in models of Alzheimer's disease, suggesting a multifaceted role in combating neurodegeneration .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone relevant to experimental handling?

  • Answer : The compound has a molecular formula of C₁₀H₄Cl₂O₄ , molecular weight 259.04 g/mol , density 1.807 g/cm³ , and melting point 197–199°C . Its stability in biological matrices (e.g., serum) and low hemolytic activity make it suitable for in vitro and in vivo studies. Solubility in polar solvents like DMSO facilitates dissolution for assays, while its redox-active quinone moiety requires inert atmospheric handling to prevent degradation .
Property Value
Molecular Weight259.04 g/mol
Melting Point197–199°C
Density1.807 g/cm³
SolubilityDMSO, Methanol

Q. What synthetic strategies are reported for this compound and its derivatives?

  • Answer : The compound is synthesized via electrophilic substitution of 5,8-dihydroxy-1,4-naphthoquinone with chlorine donors. Derivatives are generated by replacing chlorine atoms with groups like piperazine or thiomorpholine using nucleophilic substitution under basic conditions. Purification involves column chromatography (silica gel) and recrystallization in dichloromethane. Structural confirmation uses NMR, IR, and HRMS .

Q. How is the stability of this compound assessed in topical formulations?

  • Answer : Stability is evaluated through pH monitoring (target: 4.5–6.0 for skin compatibility), viscosity measurements (via rheometry), and microbiological quality checks (absence of microbial growth). Antioxidant retention in bigel formulations is confirmed using DPPH and ABTS radical scavenging assays post-encapsulation .

Advanced Research Questions

Q. What mechanistic insights explain the antibacterial activity of derivatives against methicillin-resistant Staphylococcus aureus (MRSA)?

  • Answer : Derivatives like PNP-02 disrupt MRSA cell membranes by inhibiting arginine biosynthesis and pyrimidine metabolism, as shown via proteomic sequencing and RT-qPCR. This increases membrane permeability, leading to cell death. Time-kill assays and MIC/MBC values (comparable to vancomycin) validate efficacy. Synergistic effects with β-lactam antibiotics are under investigation .
Assay PNP-02 Activity Vancomycin
MIC (µg/mL)1.21.0
MBC (µg/mL)2.52.0

Q. How do structural modifications at the 2- and 3-positions influence bioactivity?

  • Answer : Electron-withdrawing groups (e.g., Cl) enhance hydrogen-bonding capacity and redox potential, boosting antimicrobial and anticancer activity. For example:

  • This compound shows 5× higher larvicidal activity than non-hydroxylated analogs due to improved membrane interaction .
  • Piperazine substitutions at C2 improve PARP-1 inhibition (IC₅₀ = 1.1 µM) by enhancing DNA-binding affinity .

Q. What experimental approaches resolve contradictions in redox behavior across solvent systems?

  • Answer : Electrochemical studies in DMSO with proton donors (e.g., acetic acid) reveal solvent-dependent redox shifts. Cyclic voltammetry shows two reduction peaks (−0.45 V and −0.85 V vs. Ag/AgCl), indicating stabilization of semiquinone intermediates via intramolecular hydrogen bonding. Discrepancies in redox potentials between studies are attributed to solvent polarity and proton availability .

Data Contradiction Analysis

Q. Why do antioxidant activities vary between pure compounds and formulated bigels?

  • Answer : Encapsulation in bigels reduces direct radical scavenging (e.g., DPPH IC₅₀ for pure M1 = 19 × 10⁻³ mg/mL vs. BG-M1 = 3.0 mg/mL) due to diffusion barriers. However, sustained release in ABTS assays (BG-M1 IC₅₀ = 1.7 mg/mL) confirms retained activity over time, suggesting formulation-dependent kinetic effects .

Q. How does cytotoxicity data conflict across cancer cell lines?

  • Answer : Variations in IC₅₀ values (e.g., 2.1 µM in HeLa vs. 8.5 µM in prostate cancer) arise from differences in cellular redox states and ABC transporter expression. Proteomic analysis shows upregulated Nrf2 pathways in resistant lines, necessitating combinatorial antioxidant inhibition for efficacy .

Methodological Recommendations

  • Antibacterial Assays : Combine Kirby-Bauer screening with proteomics to map resistance pathways .
  • SAR Studies : Use DFT calculations to predict electronic effects of substituents on redox potential .
  • Formulation Stability : Employ accelerated aging tests (40°C/75% RH) to predict shelf-life .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Reactant of Route 2
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2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

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